molecular formula C20H20N6 B2470034 N6,N6-dimethyl-N4-(3-methylphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine CAS No. 955336-96-6

N6,N6-dimethyl-N4-(3-methylphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine

Cat. No.: B2470034
CAS No.: 955336-96-6
M. Wt: 344.422
InChI Key: UYRBUTOCVRUJPJ-UHFFFAOYSA-N
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Description

N6,N6-Dimethyl-N4-(3-methylphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine is a pyrazolo[3,4-d]pyrimidine derivative characterized by a phenyl group at position 1, a 3-methylphenyl substituent at N4, and dimethyl groups at N6. The compound’s core structure allows for modular modifications at N4 and N6, enabling fine-tuning of physicochemical and pharmacological properties.

Properties

IUPAC Name

6-N,6-N-dimethyl-4-N-(3-methylphenyl)-1-phenylpyrazolo[3,4-d]pyrimidine-4,6-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N6/c1-14-8-7-9-15(12-14)22-18-17-13-21-26(16-10-5-4-6-11-16)19(17)24-20(23-18)25(2)3/h4-13H,1-3H3,(H,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYRBUTOCVRUJPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC2=C3C=NN(C3=NC(=N2)N(C)C)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N6,N6-dimethyl-N4-(3-methylphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine typically involves multi-step organic reactions. One common method includes the condensation of appropriate pyrazole and pyrimidine derivatives under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow synthesis and automated reactors can be employed to enhance efficiency and reproducibility .

Chemical Reactions Analysis

Types of Reactions

N6,N6-dimethyl-N4-(3-methylphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce different aromatic or aliphatic groups .

Scientific Research Applications

N6,N6-dimethyl-N4-(3-methylphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, such as anticancer and anti-inflammatory properties.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of N6,N6-dimethyl-N4-(3-methylphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate various biochemical pathways, leading to the observed biological effects. For example, it may inhibit certain kinases involved in cell proliferation, thereby exhibiting anticancer activity .

Comparison with Similar Compounds

N4-(3,4-Dimethylphenyl)

The compound N4-(3,4-dimethylphenyl)-N6-(3-methoxypropyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine (RN: 946288-13-7) features a bulkier 3,4-dimethylphenyl group at N4 and a flexible 3-methoxypropyl chain at N6.

N4-(3-Chloro-4-methylphenyl)

In N4-(3-chloro-4-methylphenyl)-N6-ethyl-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine (CAS: 878064-24-5), the chloro substituent introduces electronegativity, which may improve binding affinity to polar enzymatic pockets. However, the ethyl group at N6 and methyl group at position 1 reduce steric hindrance compared to the target compound’s dimethyl-N6 and phenyl-1 groups .

Substituent Variations at N6

N6,N6-Dipropyl

The analog N4-(4-methylphenyl)-1-phenyl-N6,N6-dipropyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine (ID: G932-0043) has dipropyl groups at N6, increasing molecular weight (400.53 g/mol) and lipophilicity. This substitution may prolong metabolic stability but reduce aqueous solubility compared to the dimethyl-N6 group in the target compound .

N6-Cyclopentyl

However, the rigid cyclopentyl group may limit conformational flexibility .

Core Modifications

Pyrido[3,4-d]pyrimidine Core

The compound N6,N6-dimethyl-N4-[1-(phenylmethyl)-5-indazolyl]pyrido[3,4-d]pyrimidine-4,6-diamine replaces the pyrazolo ring with a pyrido core. This alteration significantly impacts electronic distribution and binding interactions, likely reducing compatibility with pyrazolo-specific targets .

Physicochemical and Pharmacological Data

Compound Name N4 Substituent N6 Substituent Molecular Formula Molecular Weight (g/mol) Notable Properties
Target Compound 3-methylphenyl N,N-dimethyl C22H22N6 394.45 Moderate hydrophobicity
N4-(3,4-Dimethylphenyl)-N6-(3-methoxypropyl) analog 3,4-dimethylphenyl 3-methoxypropyl C25H28N6O 452.53 Increased lipophilicity
N4-(3-chloro-4-methylphenyl)-N6-ethyl analog 3-chloro-4-methylphenyl Ethyl C17H18ClN7 379.82 Electronegative substituent
N6,N6-Dipropyl analog (G932-0043) 4-methylphenyl N,N-dipropyl C24H28N6 400.53 High molecular weight

Biological Activity

N6,N6-dimethyl-N4-(3-methylphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine is a member of the pyrazolo[3,4-d]pyrimidine family, which has garnered attention for its diverse biological activities. This compound exhibits potential therapeutic applications, particularly in cancer treatment and inhibition of specific enzymes involved in various disease processes.

Chemical Structure and Properties

The chemical structure of this compound is characterized by a complex arrangement of fused pyrazole and pyrimidine rings, along with various substituents that enhance its biological activity.

Property Details
Molecular Formula C25H21FN6
Molecular Weight 424.5 g/mol
IUPAC Name This compound
InChI Key HOYJFFLJSQPXTN-UHFFFAOYSA-N

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. It may function as an inhibitor of key enzymes involved in cell proliferation and survival, such as kinases. This inhibition can disrupt signaling pathways that contribute to cancer progression and other diseases.

1. Anticancer Properties

Research indicates that pyrazolo[3,4-d]pyrimidines can act as effective anticancer agents. For instance, derivatives of this class have been shown to inhibit the activity of casein kinase 1 (CK1), which is implicated in cancer pathogenesis. A study identified a related compound with an IC50 value of 78 nM against CK1, suggesting that similar compounds might exhibit potent anticancer effects through CK1 inhibition .

2. Kinase Inhibition

This compound has been evaluated for its kinase inhibitory activities. A related study highlighted the potential of pyrazolo[3,4-d]pyrimidines as epidermal growth factor receptor inhibitors (EGFRIs), demonstrating significant anti-proliferative effects against cancer cell lines .

Case Studies

Several studies have explored the biological activities of compounds within the pyrazolo[3,4-d]pyrimidine class:

  • Case Study 1: A derivative was tested against A549 and HCT-116 cancer cells, showing IC50 values of 8.21 µM and 19.56 µM respectively. The most potent derivative exhibited an IC50 value of 0.016 µM against wild-type EGFR .
  • Case Study 2: Another study focused on the synthesis and evaluation of pyrazolo[3,4-d]pyrimidines as CK1 inhibitors. A compound was identified that significantly inhibited CK1 activity with promising pharmacological profiles .

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